molecular formula C12H11NO2S B2836652 N-(4-(methylthio)phenyl)furan-2-carboxamide CAS No. 899014-94-9

N-(4-(methylthio)phenyl)furan-2-carboxamide

Cat. No.: B2836652
CAS No.: 899014-94-9
M. Wt: 233.29
InChI Key: HBYBPMAYAGVWAZ-UHFFFAOYSA-N
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Description

N-(4-(methylthio)phenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a 4-(methylthio)phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylthio)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated furan derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylthio)phenyl)furan-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a valuable compound for further research in anticancer therapies.

Biological Activity

N-(4-(methylthio)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anti-cancer and antimicrobial properties, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group substituted with a methylthio moiety. This unique structure contributes to its potential therapeutic effects, particularly in oncology and infectious disease treatment.

Anti-Cancer Activity

Recent studies have demonstrated the compound's notable anti-cancer properties. In vitro tests against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer), showed promising results:

CompoundCell LineCell Viability (%)
Doxorubicin HepG20.62
This compound HepG233.29
This compound Huh-745.09
This compound MCF-741.81

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming many other synthesized derivatives .

Structure-Activity Relationship (SAR)

The anti-cancer activity is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups, such as the methylthio group, enhance the compound's efficacy. The presence of different substituents has been linked to varying levels of activity, with para-substituted compounds generally exhibiting superior anti-cancer effects compared to ortho or meta substitutions .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
E. coli 280
S. aureus 265
B. cereus 230

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, revealing that its mechanism of action may involve inducing apoptosis and halting cell cycle progression at the G0-G1 phase .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains, demonstrating its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-10-6-4-9(5-7-10)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYBPMAYAGVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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